molecular formula C6H7N5 B3125388 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine CAS No. 3243-26-3

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine

Cat. No.: B3125388
CAS No.: 3243-26-3
M. Wt: 149.15 g/mol
InChI Key: IORSRIDKDQATBU-UHFFFAOYSA-N
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Description

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine is a heterocyclic organic compound that has recently gained attention due to its unique structural and biological properties. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 4-Hydrazinyl-3H-Imidazo[4,5-c]pyridine are the IKK-ε and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

This compound interacts with its targets, IKK-ε and TBK1, by binding to their active sites. This binding results in the phosphorylation of NF-kappaB, which is a key regulator of immune response, cellular growth, and apoptosis .

Biochemical Pathways

The compound influences the NF-kappaB signaling pathway. Upon activation by IKK-ε and TBK1, NF-kappaB translocates to the nucleus and regulates the expression of genes involved in immune response, inflammation, and cell survival .

Pharmacokinetics

The compound’s molecular weight of 14915 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The activation of NF-kappaB by this compound leads to the transcription of genes that regulate immune response, inflammation, and cell survival. This can result in enhanced immune response, reduced inflammation, and increased cell survival .

Preparation Methods

The synthesis of 4-hydrazinyl-3H-Imidazo[4,5-c]pyridine typically involves the reaction of pyridine-3,4-diamine with hydrazine hydrate under specific conditions . One common method includes using N,N-dimethylformamide (DMF) as a solvent and hexamethyldisilazane (HMDS) as a reagent . This reaction is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids .

Chemical Reactions Analysis

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a modulator of biological pathways, particularly in the immune system.

    Medicine: It is being investigated for its potential therapeutic applications, including as an anti-cancer agent and as a modulator of GABA A receptors.

    Industry: Its unique properties make it useful in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

4-hydrazinyl-3H-Imidazo[4,5-c]pyridine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

    Imidazo[4,5-b]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.

    Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings, leading to distinct properties and uses.

    Imidazo[1,2-a]pyridines: These compounds are known for their use in pharmaceuticals, particularly as sedatives and anxiolytics.

Properties

IUPAC Name

1H-imidazo[4,5-c]pyridin-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-11-6-5-4(1-2-8-6)9-3-10-5/h1-3H,7H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORSRIDKDQATBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 200 mg (1.3 mmol) of 4-chloro-1H-imidazo[4,5-c]pyridine [J. A. Montgomery and K. Hewson, J. Med. Chem., 8, 708 (1965)], 0.253 mL (261 mg, 5.2 mmol) of hydrazine hydrate, and 5 mL of ethanol was stirred at room temperature overnight. The precipitate was collected on a filter, washed with a little ethanol, and dried to give the title compound as a solid. LC-MS 150 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.253 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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